molecular formula C20H21NO B12801192 N-cyclohexyl-9H-fluorene-9-carboxamide CAS No. 7471-88-7

N-cyclohexyl-9H-fluorene-9-carboxamide

Cat. No.: B12801192
CAS No.: 7471-88-7
M. Wt: 291.4 g/mol
InChI Key: CYCSEKCZGUAQQJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-9H-fluorene-9-carboxamide is a synthetic fluorene derivative of significant interest in medicinal chemistry and pharmaceutical research. The fluorene moiety is a privileged structure in drug design, known for its rigid, planar tricyclic ring system that promotes strong interactions with various biological targets. This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Fluorene-based analogues are extensively investigated as core structures for developing multi-target directed ligands (MTDLs) for complex neurodegenerative diseases . The fluorene core provides a versatile scaffold that can be optimized to inhibit enzymes like butyrylcholinesterase (BChE) and antagonize NMDA receptors, two key pathways addressed in symptomatic Alzheimer's disease therapy . Furthermore, fluorene derivatives have demonstrated potent activity against Mycobacterium tuberculosis, specifically by inhibiting the essential enoyl-acyl carrier protein reductase (InhA) . This makes them promising lead compounds for novel anti-tubercular agents, particularly against drug-resistant strains. Other research avenues for fluorene-containing compounds include their evaluation as inducers of apoptosis for anticancer drug discovery . The incorporation of a cyclohexyl carboxamide substituent in this compound is designed to modulate its physicochemical properties, including lipophilicity and potential for blood-brain barrier permeation, which is a critical consideration for central nervous system-targeted therapeutics. Researchers can utilize this chemical as a building block in synthetic chemistry or as a pharmacological tool for in vitro bioactivity screening against a range of disease-specific targets.

Properties

CAS No.

7471-88-7

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

N-cyclohexyl-9H-fluorene-9-carboxamide

InChI

InChI=1S/C20H21NO/c22-20(21-14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-7,10-14,19H,1-3,8-9H2,(H,21,22)

InChI Key

CYCSEKCZGUAQQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new ones.

Scientific Research Applications

N-cyclohexyl-9H-fluorene-9-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Fluorene Carboxamides

The following compounds share the fluorene-carboxamide core but differ in substituents, oxidation states, and biological activities:

Compound Name Molecular Formula MW (g/mol) Substituents (Position) Key Features Biological Activity (if reported) Reference
N-cyclohexyl-9H-fluorene-9-carboxamide C₂₀H₂₁NO 291.39 Cyclohexyl (amide N, 9-position) Lipophilic, rigid bicyclic system Not reported
N-[2-(Diethylamino)ethyl]-9-oxo-9H-fluorene-4-carboxamide C₂₀H₂₂N₂O₂ 322.42 Diethylaminoethyl (amide N), ketone (9-position) Polar side chain, ketone enhances conjugation Anti-HSV-2, immunomodulatory
N-(4-Hydroxybutyl)-9-oxo-9H-fluorene-4-carboxamide C₁₈H₁₇NO₃ 295.34 Hydroxybutyl (amide N), ketone (9-position) Hydroxyl group improves solubility Anti-HSV-2 (moderate activity)
N-(Biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide C₂₆H₁₇NO₂ 375.42 Biphenyl (amide N), ketone (9-position) Extended aromatic system Not explicitly reported; potential for π-π interactions

Key Structural and Functional Differences

  • Ketone vs. Hydrocarbon Backbone: Compounds with a 9-oxo group (e.g., entries 2–4 in the table) exhibit enhanced electronic conjugation, which may influence UV absorption or binding to biological targets . Aromatic Extensions: The biphenyl substituent in introduces a planar, hydrophobic moiety that could enhance interactions with aromatic residues in enzymes or receptors.
  • Synthetic Routes: The acridine-cyclopentaquinoline analogs (e.g., compounds 3e–3h in ) are synthesized via HCl/ether treatment, yielding hydrochloride salts with high melting points (160–195°C) . Fluorene-4-carboxamides (e.g., compounds 4 and 8 in and ) are synthesized in high yields (75–96%) via amide coupling, with NMR and elemental analysis confirming purity .
  • Physical Properties: Melting Points: Hydrochloride salts (e.g., acridine derivatives) exhibit higher melting points (≥160°C) due to ionic interactions, whereas hydroxybutyl-substituted fluorene carboxamides melt at lower temperatures (134–136°C) due to increased flexibility . Solubility: Polar substituents (e.g., hydroxyl or diethylamino groups) improve solubility in polar solvents like methanol or water, whereas bulky aromatic or aliphatic groups (e.g., cyclohexyl, biphenyl) favor organic solvents .
  • Biological Activity: Anti-HSV-2 and Immunomodulation: The diethylaminoethyl derivative (compound 8, ) shows notable anti-HSV-2 activity, likely due to its basic side chain facilitating membrane penetration .

Q & A

Q. What synthetic routes are commonly employed for N-cyclohexyl-9H-fluorene-9-carboxamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves coupling 9H-fluorene-9-carboxylic acid derivatives with cyclohexylamine using carbodiimide-based activating agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF. Post-reaction, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitoring by TLC and characterization via 1H NMR^1 \text{H NMR} (e.g., fluorene proton signals at δ 7.2–7.8 ppm) and IR (amide C=O stretch ~1650 cm1^{-1}) ensures product integrity. For related Fmoc-protected analogs, similar coupling strategies are documented .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, safety measures for fluorene derivatives include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Refer to safety guidelines for structurally similar compounds, such as 9-fluorenecarboxylic acid (acute toxicity LD50_{50} >2000 mg/kg in rats) and 9,9-dimethyl-9H-fluorene (no acute hazards reported) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SC-XRD with SHELX software (e.g., SHELXL for refinement) is critical for:
  • Disorder Modeling : Resolving positional disorder in the cyclohexyl group using PART and SUMP instructions.
  • Hydrogen Bonding Analysis : Identifying intermolecular interactions (e.g., amide N–H···O=C) via Hirshfeld surface analysis.
  • Twinned Data Refinement : Applying TWIN commands for non-merohedral twinning.
    Example: A solvated fluorene derivative (propan-2-ol 0.334-solvate) showed R-factor convergence to 0.095 after refining disordered solvent molecules .

Q. What mechanistic insights explain the regiochemical stability of the carboxamide group in this compound under acidic/basic conditions?

  • Methodological Answer : Stability studies under varying pH (e.g., 1M HCl or NaOH) require:
  • Kinetic Monitoring : HPLC with UV detection (λ = 254 nm) tracks hydrolysis rates.
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) predicts activation barriers for amide bond cleavage.
  • Isolation of Byproducts : LC-MS identifies degradation products (e.g., 9H-fluorene-9-carboxylic acid).
    Note: Fluorene-based amides exhibit higher stability than aliphatic analogs due to aromatic conjugation .

Q. How does solvate formation impact the crystallographic packing of this compound?

  • Methodological Answer : Solvate screening (e.g., using methanol, acetone) reveals:
  • Polymorph Diversity : Different solvent interactions (e.g., propan-2-ol in ) alter unit-cell parameters.
  • Thermal Analysis : DSC/TGA identifies desolvation events (e.g., endothermic peaks at 80–120°C).
  • Hirshfeld Surface Maps : Quantify solvent-host interactions (e.g., O–H···O contacts).
    Example: A 0.334-propan-2-ol solvate showed disordered solvent occupancy refined using PART and ISOR restraints .

Methodological Considerations

  • Contradictions in Evidence :
    While fluorene derivatives like 9-fluorenecarboxylic acid are classified as non-hazardous , 9-methylene-9H-fluorene requires strict PPE . Researchers must assume worst-case handling until compound-specific data is available.

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